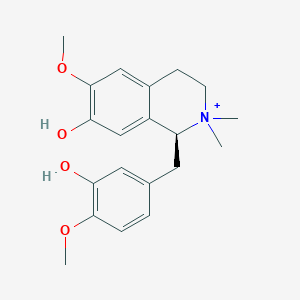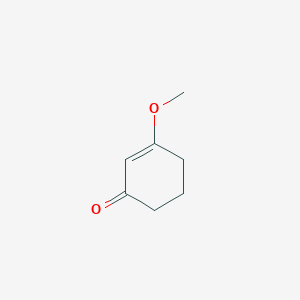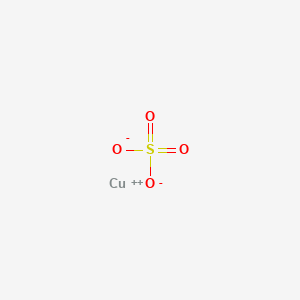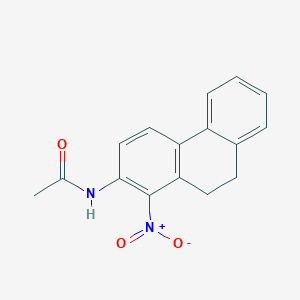
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as NDPA and has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of NDPA is not fully understood. However, studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA also reduces inflammation by inhibiting the production of inflammatory cytokines. The exact mechanism of action of NDPA in these processes is still under investigation.
Biochemical And Physiological Effects
NDPA has been shown to have various biochemical and physiological effects. Studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA also reduces inflammation by inhibiting the production of inflammatory cytokines. NDPA has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
NDPA has several advantages as a compound for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. NDPA has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, NDPA has some limitations as a compound for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. NDPA is also a relatively new compound, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on NDPA. One future direction is to study the mechanism of action of NDPA in more detail. Understanding the mechanism of action of NDPA will provide insight into its potential applications in various fields of research. Another future direction is to study the potential of NDPA as a lead compound for the development of new drugs. NDPA has been shown to have potential as a scaffold for the synthesis of new compounds with potential therapeutic applications. Finally, future research could focus on the potential of NDPA as a precursor for the synthesis of new materials with unique properties.
Conclusion
In conclusion, N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide is a synthetic compound with potential applications in various fields of scientific research. NDPA has been synthesized through various methods and has been studied for its potential as an anticancer agent, anti-inflammatory agent, and lead compound for the development of new drugs. NDPA has low toxicity in vitro and in vivo, making it a safe compound to work with. Future research could focus on studying the mechanism of action of NDPA, its potential as a lead compound for drug development, and its potential as a precursor for the synthesis of new materials.
Synthesis Methods
NDPA can be synthesized through various methods, including the reaction of 1-nitro-9,10-dihydrophenanthrene with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 1-nitro-9,10-dihydrophenanthrene with acetic acid and acetic anhydride in the presence of a catalyst. The resulting product is purified through recrystallization to obtain NDPA.
Scientific Research Applications
NDPA has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, NDPA has been studied for its potential as an anticancer agent. Studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA has also been studied for its potential as an anti-inflammatory agent. Studies have shown that NDPA reduces inflammation by inhibiting the production of inflammatory cytokines.
In drug discovery, NDPA has been studied for its potential as a lead compound for the development of new drugs. NDPA has been used as a scaffold for the synthesis of new compounds with potential therapeutic applications. In material science, NDPA has been studied for its potential as a precursor for the synthesis of new materials with unique properties.
properties
CAS RN |
18264-80-7 |
|---|---|
Product Name |
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)17-15-9-8-13-12-5-3-2-4-11(12)6-7-14(13)16(15)18(20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
InChI Key |
DHPNWYXMIKEOIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3CC2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3CC2)[N+](=O)[O-] |
synonyms |
N-(9,10-Dihydro-1-nitrophenanthren-2-yl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



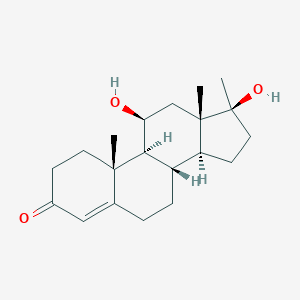
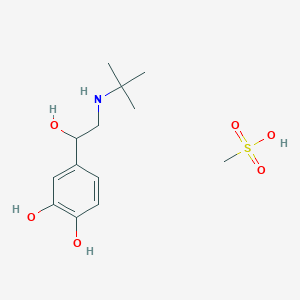
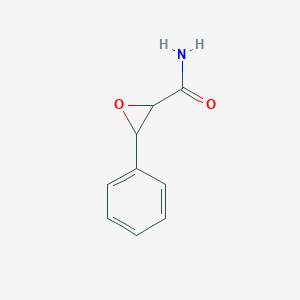
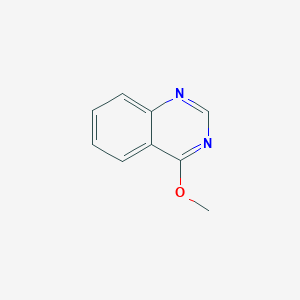
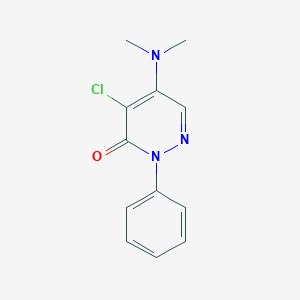
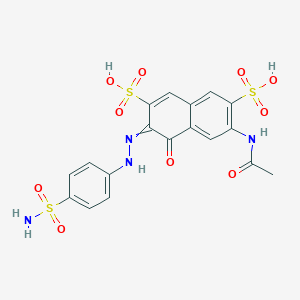
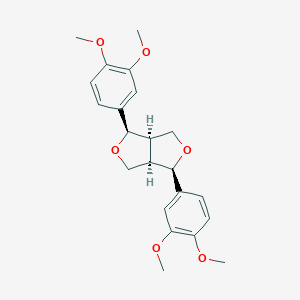
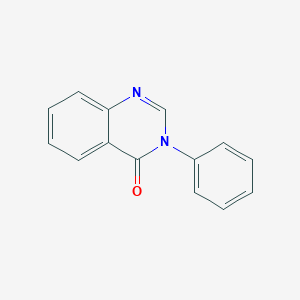

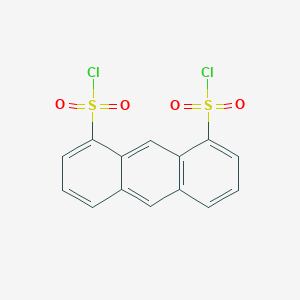
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
